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Compound of Interest

Compound Name: 10-Methyldodec-2-en-4-olide

Cat. No.: B3026100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
10-Methyldodec-2-en-4-olide, also known as (-)-tuberolide, is a naturally occurring γ-lactone

that functions as a male-produced aggregation pheromone in the parasitic beetle

Tuberolachnus salignus. Its stereospecific structure is crucial for its biological activity, making

stereoselective synthesis a critical area of research for applications in pest management and

ecological studies. This document provides detailed application notes and protocols for the

stereoselective synthesis of this target molecule, based on established chemical

transformations. The synthesis involves the creation of two key chiral centers at the C4 and

C10 positions.

Synthetic Strategy Overview
The retrosynthetic analysis of 10-Methyldodec-2-en-4-olide reveals a convergent approach.

The molecule can be disconnected into two main fragments: a chiral propargyl alcohol

derivative, which will form the C1-C5 portion including the lactone ring, and a chiral alkyl iodide,

which will constitute the C6-C12 side chain. The key steps in the proposed synthesis are:

Asymmetric Alkylation: Introduction of the methyl group at the C10 position with high

stereocontrol.

Stereoselective Reduction: Formation of the chiral center at the C4 position.
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Lactonization: Cyclization to form the γ-lactone ring.

The overall synthetic workflow is depicted in the following diagram:
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Figure 1: General retrosynthetic analysis and synthetic workflow for 10-Methyldodec-2-en-4-
olide.

Experimental Protocols
Part 1: Synthesis of the Chiral Alkyl Iodide ((S)-1-iodo-3-
methylpentane)
This protocol outlines the preparation of the key C6-C12 fragment with the desired

stereochemistry at the C10 position.
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Reaction Scheme:

(S)-(-)-2-Methyl-1-butanol 1. TsCl, Pyridine
2. NaI, Acetone (S)-1-Iodo-2-methylbutane

Click to download full resolution via product page

Figure 2: Synthesis of the chiral alkyl iodide fragment.

Protocol:

Tosyaltion: To a solution of (S)-(-)-2-methyl-1-butanol (1.0 eq) in pyridine (5.0 eq) at 0 °C,

add p-toluenesulfonyl chloride (1.2 eq) portionwise. Stir the mixture at 0 °C for 4 hours.

Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the

organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the

organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

Iodination: Dissolve the crude tosylate in acetone and add sodium iodide (3.0 eq). Reflux the

mixture for 12 hours.

Purification: After cooling to room temperature, filter the mixture and concentrate the filtrate.

Dilute the residue with diethyl ether, wash with water and brine, dry over anhydrous MgSO₄,

and concentrate. Purify the crude product by flash column chromatography (hexanes) to

afford (S)-1-iodo-2-methylbutane.

Step Reactant
Reagent/Solven

t
Conditions Yield

1
(S)-(-)-2-Methyl-

1-butanol
TsCl, Pyridine 0 °C, 4 h ~95% (crude)

2 Crude Tosylate NaI, Acetone Reflux, 12 h
~85% (over 2

steps)

Table 1: Summary of reagents, conditions, and yields for the synthesis of the chiral alkyl iodide.
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Part 2: Synthesis and Coupling to form the Key
Intermediate
This section details the formation of the carbon skeleton of the target molecule.

Reaction Scheme:

Propargyl alcohol 1. n-BuLi, THF
2. (S)-1-Iodo-2-methylbutane (S)-6-Methyl-1-octyn-3-ol

Click to download full resolution via product page

Figure 3: Coupling of the fragments to form the key alkynol intermediate.

Protocol:

Deprotonation: To a solution of propargyl alcohol (2.0 eq) in dry THF at -78 °C under an

argon atmosphere, add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir the mixture

for 30 minutes at -78 °C.

Alkylation: Add a solution of (S)-1-iodo-2-methylbutane (1.0 eq) in dry THF to the lithium

acetylide solution. Allow the reaction to warm to room temperature and stir for 16 hours.

Work-up and Purification: Quench the reaction with saturated NH₄Cl solution and extract with

diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and

concentrate. Purify the crude product by flash column chromatography (EtOAc/hexanes

gradient) to yield (S)-6-methyl-1-octyn-3-ol.

Step Reactant
Reagent/Solven

t
Conditions Yield

1 Propargyl alcohol n-BuLi, THF -78 °C, 30 min -

2 Lithium acetylide

(S)-1-Iodo-2-

methylbutane,

THF

-78 °C to rt, 16 h ~70%
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Table 2: Summary of reagents, conditions, and yield for the synthesis of the key alkynol

intermediate.

Part 3: Stereoselective Reduction and Lactonization
This final part of the synthesis establishes the second stereocenter and forms the lactone ring.

Reaction Scheme:

(S)-6-Methyl-1-octyn-3-ol
1. Red-Al

2. Acryloyl chloride, Et3N
3. Grubbs' Catalyst II
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To cite this document: BenchChem. [Stereoselective Synthesis of 10-Methyldodec-2-en-4-
olide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026100#stereoselective-synthesis-of-10-
methyldodec-2-en-4-olide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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